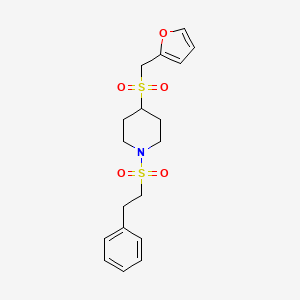

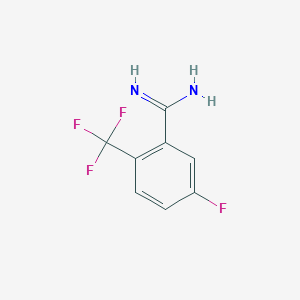

![molecular formula C18H22N2O3 B2550799 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide CAS No. 921524-78-9](/img/structure/B2550799.png)

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide, appears to be a complex bicyclic molecule that may exhibit interesting biological activity due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds involves cyclization reactions. For instance, a series of N-benzylcarboxamide derivatives of bicyclic compounds were synthesized by cyclization of N-benzyl-2-chloro-N-(2-hydroxyethyl) nicotinamides . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, possibly involving a cyclization step starting from a cyclopropane derivative and a nicotinamide precursor.

Molecular Structure Analysis

The molecular structure of related compounds shows atropisomerism, which is a phenomenon where molecules with certain types of stereocenters can have stable spatial arrangements due to hindered rotation around a bond . This could imply that the compound may also exhibit atropisomerism, which would be an important consideration in its molecular structure analysis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include Lewis acid-mediated ring-opening of cyclopropanes followed by cyclization . This indicates that the compound might also be synthesized through a similar mechanism, involving the ring-opening of a cyclopropane precursor and subsequent cyclization to form the seven-membered O-heterocycle.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the compound , they do mention that the related compounds exhibit selective antifungal activity . This suggests that the compound might also possess biological activity, which would be an important aspect of its physical and chemical properties analysis.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A significant area of application for this compound is in the synthesis of dimethyl-substituted benzimidazoles and related structures, which are of interest due to their cytotoxic properties and potential use in medicinal chemistry. Studies by Hehir et al. (2008) demonstrated the formation of cyclopropane fused onto various benzimidazole structures, highlighting the utility of dimethyl group substituents in reducing cytotoxicity towards human skin fibroblast cells (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

Antibacterial Activity

Another notable application is in the development of antibacterial agents. Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the compound's potential as a scaffold for antibacterial drug development (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Antifungal and CNS Agents

Further research into benzannulated seven-membered O-heterocycles, as described by Cao et al. (2019), demonstrated the synthesis of derivatives with selective antifungal activity. This study underscores the potential of cyclopropane derivatives in developing novel antifungal therapeutic reagents (Cao, Zhang, An, Xu, Hao, Yang, Hou, & Guo, 2019). Additionally, Martin et al. (1981) explored spiro[isobenzofuran-1(3H),4'-piperidines] derivatives as potential central nervous system agents, showing marked inhibition of tetrabenazine-induced ptosis, a property of most antidepressants (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).

Novel Heterocyclic Compounds

Research into novel fused oxazapolycyclic skeletons by Petrovskii et al. (2017) presented the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, demonstrating the compound's strong blue emission in dichloromethane and its potential in photophysical applications (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-4-9-20-14-8-7-13(19-16(21)12-5-6-12)10-15(14)23-11-18(2,3)17(20)22/h4,7-8,10,12H,1,5-6,9,11H2,2-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYFAESTDQGKKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

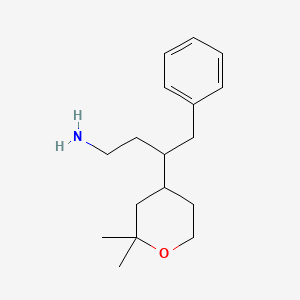

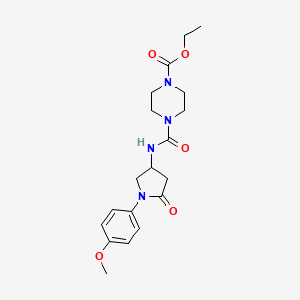

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)

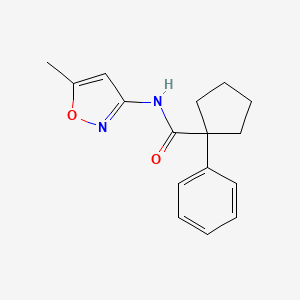

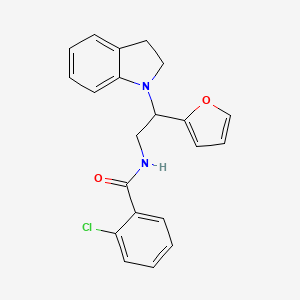

![2-Methyl-1-(pyrido[3,4-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2550721.png)

![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)

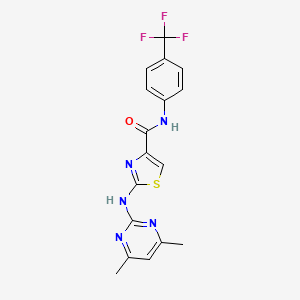

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2550734.png)

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)